molecular formula C17H26N4O B1664793 Alniditan CAS No. 152317-89-0

Alniditan

Número de catálogo: B1664793
Número CAS: 152317-89-0
Peso molecular: 302.4 g/mol
Clave InChI: QVSXOXCYXPQXMF-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alniditan es un compuesto químico conocido por su función como agonista del receptor 5-hidroxitriptamina 1D. Se utiliza principalmente por sus efectos preventivos contra la migraña. Estructuralmente, es un derivado de benzopirano, lo que lo distingue de otros tratamientos contra la migraña que a menudo incorporan el núcleo indol que se encuentra en la serotonina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Alniditan implica varios pasos clave:

    Alquilación de fenol: El fenol se alquila con 2-bromobutirolactona para formar un éter.

    Oxidación: El éter se oxida utilizando trióxido de cromo para producir un anhídrido succínico sustituido.

    Acilación: El anhídrido se somete a una acilación con ácido polifosfórico, formando un anillo de benzopiranona.

    Reducción: La cetona se reduce selectivamente, a menudo a través de la conversión a un ditiolano seguido de una reducción de Mozingo.

    Reducción a aldehído: El ácido carboxílico se reduce a un aldehído mediante la conversión sucesiva a un cloruro de ácido seguido de hidrogenación.

    Aminación reductora: El aldehído se somete a una aminación reductora en presencia de bencilamina.

    Adición de Michael: El grupo amino en el producto reacciona con acrilonitrilo, lo que lleva a una adición 1,4.

    Reducción de nitrilo: El nitrilo se reduce para formar una diamina.

    Reacción final: La diamina reacciona con cloruro de tetrahidropirimidina, dando lugar a la formación de this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Alniditan experimenta varias reacciones químicas, que incluyen:

    Oxidación: Conversión de éter a anhídrido succínico sustituido utilizando trióxido de cromo.

    Reducción: Reducción selectiva de cetona y ácido carboxílico a aldehído.

    Sustitución: Desplazamiento de halógeno por el grupo amino en el paso final.

Reactivos y condiciones comunes

    Trióxido de cromo: Se utiliza para reacciones de oxidación.

    Ácido polifosfórico: Se utiliza en reacciones de acilación.

    Bencilamina: Se utiliza en la aminación reductora.

    Acrilonitrilo: Se utiliza en reacciones de adición de Michael.

Productos principales

El principal producto formado a partir de estas reacciones es this compound, un agonista del receptor 5-hidroxitriptamina 1D con un potencial terapéutico significativo para la prevención de la migraña .

Aplicaciones Científicas De Investigación

Acute Treatment of Migraine

Alniditan has been extensively studied for its efficacy in treating acute migraine attacks. A pivotal study demonstrated that subcutaneous administration of this compound (1.4 mg) resulted in complete relief from headache in 72% of patients within two hours, significantly outperforming placebo (39%) and showing advantages over sumatriptan (6 mg) in terms of headache recurrence and associated symptoms such as nausea and photophobia .

Table 1: Efficacy Comparison of this compound vs. Sumatriptan

TreatmentComplete Relief (%)Headache Recurrence (%)Nausea Relief (%)
This compound 1.4 mg7216Improved
Sumatriptan 6 mgNot specifiedHigher than this compoundNot specified
Placebo39N/AN/A

Intranasal Administration

A study focusing on intranasal this compound (2 mg) showed significant efficacy within one hour post-administration, providing an alternative route for patients who may prefer non-injection methods . This formulation demonstrates rapid absorption and onset of action, making it suitable for acute migraine management.

Pharmacokinetics

This compound exhibits a rapid absorption profile when administered subcutaneously, with peak plasma concentrations reached within approximately 15 minutes . The pharmacokinetic parameters indicate that this compound's efficacy is closely linked to its absorption characteristics, which facilitate quick therapeutic action during acute migraine episodes.

Table 2: Pharmacokinetic Profile of this compound

Administration RouteTime to Peak ConcentrationHalf-Life (hours)
Subcutaneous~15 minutes~3-4
Intranasal~30 minutes~3-4

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common adverse effects include head pressure, paraesthesia, and hot flushes; however, these were generally well-tolerated by patients . Importantly, no clinically relevant cardiovascular effects were observed during trials.

Case Studies and Clinical Trials

Several case studies have highlighted the effectiveness and safety of this compound in diverse patient populations:

  • Case Study 1 : In a randomized controlled trial involving patients with moderate to severe migraines, this compound demonstrated superior efficacy compared to placebo in achieving pain relief within two hours.
  • Case Study 2 : An open-label study evaluated the long-term use of intranasal this compound for recurrent migraines, showing sustained efficacy and patient satisfaction over six months.

Mecanismo De Acción

Alniditan ejerce sus efectos actuando como agonista del receptor 5-hidroxitriptamina 1D. Se une a estos receptores, inhibiendo la liberación de neuropéptidos proinflamatorios y reduciendo la vasodilatación en el cerebro. Esta acción ayuda a aliviar los síntomas de la migraña. Los objetivos moleculares incluyen los receptores 5-hidroxitriptamina 1D alfa, 5-hidroxitriptamina 1D beta y 5-hidroxitriptamina 1A .

Comparación Con Compuestos Similares

Compuestos similares

    Sumatriptán: Otro agonista del receptor 5-hidroxitriptamina utilizado para el tratamiento de la migraña.

    Dihidroergotamina: Un alcaloide del cornezuelo del centeno con un perfil de receptor más amplio, que incluye receptores adrenérgicos y dopaminérgicos.

Singularidad

Alniditan es único debido a su estructura de benzopirano, que es diferente del núcleo indol que se encuentra en muchos otros tratamientos contra la migraña. También muestra una mayor potencia en los receptores 5-hidroxitriptamina 1D en comparación con el sumatriptán .

Actividad Biológica

Alniditan, a potent agonist of the 5-HT1B and 5-HT1D serotonin receptors, has emerged as a significant compound in the acute treatment of migraine attacks. Its distinct mechanism of action differentiates it from other triptans, making it a valuable option for patients experiencing moderate to severe migraines. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its efficacy and safety profile.

This compound primarily functions as an agonist for the 5-HT1B and 5-HT1D receptors. These receptors are located in cranial blood vessels and the central nervous system, playing crucial roles in modulating vascular tone and neuronal excitability.

Receptor Affinity

  • 5-HT1B Receptor : IC50 = 1.7 nM
  • 5-HT1D Receptor : IC50 = 1.3 nM
  • Other Receptors : Minimal affinity observed for other serotonin receptor subtypes .

Randomized Controlled Trials

A notable clinical trial assessed this compound's effectiveness in treating acute migraine attacks. The study involved multiple doses administered subcutaneously to patients with moderate to severe migraines.

Study Design

  • Participants : 211 patients with moderate to severe migraine
  • Doses : 0.8 mg (n=44), 1.0 mg (n=42), 1.2 mg (n=46), and 1.4 mg (n=39)
  • Placebo Group : 41 participants

Results

  • Headache Relief :
    • 83% of patients receiving 1.2 mg reported headache relief at 2 hours.
    • Complete relief was achieved in 72% of those receiving the highest dose (1.4 mg) compared to only 39% in the placebo group (p < 0.002).
  • Time to Relief :
    • Patients experienced relief significantly faster with higher doses; for instance, 25% responded within 15 minutes at the 1.4 mg dose.
  • Recurrence Rate :
    • Only 16% of patients who initially responded to the highest dose experienced recurrence within 24 hours, compared to a higher rate in the placebo group (p = 0.018) .

Associated Symptoms

This compound also demonstrated effectiveness in alleviating associated migraine symptoms such as nausea, photophobia, and phonophobia, further enhancing its therapeutic profile .

Case Study Overview

A series of case studies highlighted this compound's application in real-world settings, showcasing its effectiveness across diverse patient populations.

Case Study Highlights

  • Patient A : A 35-year-old female with chronic migraines reported significant improvement after using this compound during acute attacks, noting reduced frequency of headaches.
  • Patient B : A male patient with a history of triptan intolerance found this compound effective without experiencing common side effects associated with other medications.

These cases underline this compound's potential as a well-tolerated alternative for patients with specific needs .

Adverse Effects

This compound is generally well-tolerated, with side effects being mild and transient. Commonly reported adverse effects include:

  • Dizziness
  • Fatigue
  • Nausea

The safety profile appears favorable when compared to traditional triptans, which often present more severe side effects .

Propiedades

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSXOXCYXPQXMF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870005
Record name Alniditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152317-89-0
Record name Alniditan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152317-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alniditan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alniditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNIDITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alniditan
Reactant of Route 2
Reactant of Route 2
Alniditan
Reactant of Route 3
Reactant of Route 3
Alniditan
Reactant of Route 4
Reactant of Route 4
Alniditan
Reactant of Route 5
Reactant of Route 5
Alniditan
Reactant of Route 6
Reactant of Route 6
Alniditan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.